molecular formula C17H20N2O B8470408 H-Phe-NMeBzl

H-Phe-NMeBzl

Cat. No.: B8470408
M. Wt: 268.35 g/mol
InChI Key: MLIDFELUMNSLEC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-NMeBzl (chemical name: N-Methylbenzyl-L-phenylalanine) is a modified amino acid derivative where the phenylalanine residue is functionalized with a methylbenzyl group.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

(2S)-2-amino-N-benzyl-N-methyl-3-phenylpropanamide

InChI

InChI=1S/C17H20N2O/c1-19(13-15-10-6-3-7-11-15)17(20)16(18)12-14-8-4-2-5-9-14/h2-11,16H,12-13,18H2,1H3/t16-/m0/s1

InChI Key

MLIDFELUMNSLEC-INIZCTEOSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Structural Flexibility: Unlike simpler phenylacetic acid derivatives, this compound retains an amino acid backbone, making it more suitable for peptide modifications. In contrast, naphthyl-substituted analogs (e.g., 1-(1-Hydroxy-1-naphthyl)-2-phenylacetic acid) exhibit bulkier aromatic systems, which may hinder solubility but enhance binding to hydrophobic targets .
  • Functional Groups : The methylbenzyl group in this compound provides steric hindrance and lipophilicity, which could influence metabolic stability compared to hydroxylated analogs like 2-Phenyl-1-hydroxy-1-naphthyl.

Research Findings and Limitations

  • Patent Data : lists synthetic yields for related compounds but lacks detailed pharmacological or physicochemical characterization of this compound itself. This highlights a gap in publicly available research.
  • Mechanistic Insights : While emphasizes the importance of documenting chemical mixtures and concentrations, this compound’s behavior in formulations or biological systems remains unstudied in the provided sources.

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